1-Tert-butylcyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLFDPZHKQNBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510992-29-6 | |
| Record name | 1-tert-butylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Trajectories in Cyclobutane Synthesis and Functionalization
The journey into the chemistry of cyclobutanes began with early, often challenging, synthetic efforts. Cyclobutane (B1203170) itself was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. wikipedia.org For many years, the construction of the strained four-membered ring remained a significant synthetic hurdle.
A major breakthrough came with the development of [2+2] cycloaddition reactions, particularly photochemical cycloadditions, which became a powerful and widely used method for constructing cyclobutane rings. These reactions involve the coupling of two alkene components under UV irradiation to form the cyclobutane core, often with a high degree of stereocontrol. nih.govharvard.edu Thermal [2+2] cycloadditions of ketenes with alkenes also emerged as a reliable route to cyclobutanone (B123998) derivatives, which serve as versatile intermediates for further functionalization. wikipedia.orgscribd.com
More recently, the field has been revolutionized by the application of C–H functionalization logic. acs.org This modern approach treats carbon-hydrogen bonds as latent functional groups, allowing for the direct installation of substituents onto a pre-existing cyclobutane scaffold. baranlab.org These methods, often guided by directing groups, provide elegant and efficient pathways to complex, poly-substituted cyclobutanes that were previously difficult to access. nih.gov The development of catalyst-controlled, regiodivergent reactions has further expanded the toolkit, enabling selective functionalization at different positions on the ring. researchgate.net
| Synthetic Method | Description | Key Advantages | Historical Period |
|---|---|---|---|
| Dehalogenation of 1,4-Dihalobutanes | Cyclization of a linear butane (B89635) derivative using reducing metals. wikipedia.org | One of the earliest methods for forming the basic ring. | Early 20th Century |
| [2+2] Photocycloaddition | UV light-induced dimerization of alkenes to form the cyclobutane ring. | High efficiency and potential for stereocontrol. nih.gov | Mid-20th Century |
| Ketene (B1206846) Cycloaddition | Thermal reaction between a ketene and an alkene to form a cyclobutanone. wikipedia.org | Reliable route to cyclobutanone intermediates. | Mid-20th Century |
| C–H Functionalization | Direct conversion of C–H bonds on the cyclobutane ring to C-C or C-X bonds. acs.orgbaranlab.org | High atom economy and access to complex derivatives. nih.gov | Late 20th/Early 21st Century |
Significance of 1 Tert Butylcyclobutane 1 Carboxylic Acid Within the Field of Strained Ring Systems
The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of its deviation from ideal tetrahedral bond angles (109.5°) to approximately 90°. pharmacy180.comwikipedia.org This instability, arising from both angle strain and torsional strain (eclipsing interactions of hydrogen atoms), results in a higher energy state compared to unstrained alkanes. pharmacy180.comnumberanalytics.com This stored energy makes the ring susceptible to reactions that lead to its opening, a property that can be harnessed in organic synthesis. numberanalytics.comnumberanalytics.com
The compound 1-Tert-butylcyclobutane-1-carboxylic acid is a noteworthy example within this class. Its significance stems from the interplay between the strained four-membered ring and the sterically demanding tert-butyl group positioned on the same carbon atom as the carboxylic acid. This geminal disubstitution creates a quaternary stereocenter with distinct chemical properties.
The bulky tert-butyl group acts as a conformational lock, influencing the puckering of the cyclobutane ring and restricting the rotation of adjacent bonds. This conformational rigidity is a highly sought-after feature in drug design, where precise control over the three-dimensional shape of a molecule is crucial for its interaction with biological targets. nih.gov Furthermore, the tert-butyl group itself is a key pharmacophore, often used to fill hydrophobic pockets in protein active sites and to enhance metabolic stability by shielding nearby functional groups from enzymatic degradation. thieme.de
The placement of both the tert-butyl and carboxylic acid groups at the C1 position creates significant steric hindrance around the carboxyl function. This can modulate the acidity and reactivity of the carboxylic acid and influence the stereochemical outcome of reactions at other positions on the ring. This unique structural arrangement makes it a valuable building block for creating complex molecules with well-defined spatial orientations.
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C9H16O2 | nih.gov |
| Molecular Weight | 156.22 g/mol | |
| CAS Number | 1510992-29-6 | |
| Key Structural Features | Strained cyclobutane ring, quaternary center at C1, bulky tert-butyl group. | |
| Strain Energy (Cyclobutane) | ~26.3 kcal/mol | nih.gov |
Research Imperatives and Current Directions in Cyclobutane Chemistry
Foundational Strategies for Cyclobutane Carboxylic Acid Scaffolds
The fundamental approaches to synthesizing cyclobutane carboxylic acid scaffolds often involve classical organic reactions, including decarboxylation, ring contraction, and malonate-based cyclizations. These methods are instrumental in creating the core cyclobutane structure.
Decarboxylation Approaches to Cyclobutane-1-carboxylic acids
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. This method is particularly useful in the synthesis of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid. The process typically involves heating the dicarboxylic acid, which leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the monosubstituted carboxylic acid. nbinno.comwikipedia.org
The general mechanism for the decarboxylation of a β-keto acid, which shares similarities with the decarboxylation of malonic acid derivatives, proceeds through a cyclic, concerted transition state to form an enol intermediate that then tautomerizes. masterorganicchemistry.com For 1,1-cyclobutanedicarboxylic acid, heating to approximately 160-170°C is sufficient to induce decarboxylation and produce cyclobutanecarboxylic acid. orgsyn.org This approach is a straightforward and well-established method for accessing the parent cyclobutanecarboxylic acid. orgsyn.org
While this method is effective for the unsubstituted cyclobutane ring, the introduction of a tert-butyl group at the 1-position would require a suitably substituted dicarboxylic acid precursor.
Ring Contraction Reactions for Cyclobutane Formation
Ring contraction reactions provide a powerful method for the synthesis of strained ring systems like cyclobutanes from more readily accessible larger rings. wikipedia.org These reactions can proceed through various mechanisms, including those involving cationic, anionic, or carbenoid intermediates. wikipedia.org
One notable example is the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines. chemistryviews.org This method involves the reaction of polysubstituted pyrrolidine (B122466) derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the formation of a 1,4-biradical species, which then undergoes cyclization to form the cyclobutane ring. acs.org The yields of the desired cyclobutanes can range from low to good, depending on the substitution pattern of the starting pyrrolidine. chemistryviews.org
Another classic ring contraction method is the Favorskii rearrangement, which can convert α-halocyclohexanones into cyclopentanecarboxylic acid derivatives. wikipedia.org While this specific example leads to a five-membered ring, the underlying principle of rearrangement and ring contraction can be applied to the synthesis of cyclobutanes from corresponding cyclopentanone (B42830) precursors. wikipedia.org Similarly, the Wolff rearrangement of cyclic α-diazoketones can also be employed to achieve ring contraction and has been used to convert cyclopentanone groups into cyclobutanyl derivatives. wikipedia.org
These ring contraction strategies offer a pathway to highly functionalized and stereochemically complex cyclobutane structures that may be challenging to access through other methods.
Malonate-based Cyclization Reactions
The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids, including cyclobutanecarboxylic acid. chemicalnote.comuobabylon.edu.iq This approach utilizes diethyl malonate or a similar malonic ester as the starting material. uobabylon.edu.iq
The synthesis of cyclobutanecarboxylic acid via this method involves the following key steps:
Deprotonation: The α-hydrogens of diethyl malonate are acidic and can be removed by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. chemicalnote.com
Alkylation: The resulting carbanion undergoes a nucleophilic substitution reaction with a suitable dihaloalkane, such as 1,3-dibromopropane. youtube.com The first alkylation forms a monoalkylated malonic ester. youtube.com
Intramolecular Cyclization: A second deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the second halogen, results in the formation of the cyclobutane ring. youtube.com
Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid. orgsyn.org Subsequent heating leads to the decarboxylation of one of the acid groups, yielding cyclobutanecarboxylic acid. masterorganicchemistry.comorgsyn.org
This method is a reliable route to the cyclobutane carboxylic acid core and can be adapted to produce substituted analogues by using appropriately substituted malonic esters or dihaloalkanes.
Advanced Stereoselective Construction of Cyclobutane Carboxylic Acid Derivatives
Modern synthetic chemistry offers more advanced and stereoselective methods for the construction of complex cyclobutane structures. These techniques, such as [2+2] cycloadditions and radical cyclizations, provide greater control over the stereochemistry of the final product.
[2+2] Cycloaddition Strategies for Cyclobutane Ring Assembly
The [2+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of cyclobutane rings. acs.orgnih.gov This reaction involves the combination of two alkene components to form a four-membered ring. harvard.edu Photochemical [2+2] cycloadditions are a common variant of this reaction. acs.org
In the context of synthesizing cyclobutane carboxylic acid derivatives, an alkene can be reacted with a suitable ketene (B1206846) or another alkene bearing a carboxylic acid or ester functionality. For example, the intermolecular [2+2] cycloaddition of an alkene with methyl acrylate (B77674) under UV irradiation can yield a cyclobutane adduct, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov
Intramolecular [2+2] cycloadditions are also a valuable strategy, particularly for the synthesis of bicyclic systems containing a cyclobutane ring. nih.gov These reactions can be highly stereoselective, and the stereochemical outcome can often be controlled by the geometry of the starting diene or enyne. nih.gov The use of chiral catalysts can also induce enantioselectivity in [2+2] cycloaddition reactions, leading to the formation of enantiomerically enriched cyclobutane products. nih.gov
The versatility and stereochemical control offered by [2+2] cycloaddition reactions make them a cornerstone in the synthesis of complex natural products and other molecules containing the cyclobutane motif. rsc.org
Radical Cyclization Approaches to Substituted Cyclobutanes
Radical cyclization reactions provide an alternative route to substituted cyclobutanes. chemistryviews.org These reactions involve the formation of a radical species that then undergoes an intramolecular cyclization to form the cyclobutane ring.
One approach involves a photoredox-catalyzed radical addition–polar cyclization cascade. lookchem.com While this method has been successfully applied to the synthesis of cyclopropanes from carboxylic acids and haloalkyl alkenes, the formation of four-membered rings via 4-exo-tet cyclization is often less favorable and can be outcompeted by other reaction pathways. nih.govbris.ac.uk
However, radical cyclizations have been successfully employed in the synthesis of multisubstituted cyclobutanes. chemistryviews.org The mechanism often involves the generation of a 1,4-biradical, which then collapses to form the cyclobutane ring. acs.org The stereospecificity of these reactions can be high, suggesting a rapid C-C bond formation from the biradical intermediate. acs.org
While perhaps less common than [2+2] cycloadditions for the synthesis of cyclobutane carboxylic acids, radical cyclization methods offer a complementary approach, particularly for the construction of highly substituted and complex cyclobutane systems.
Pyrrolidine Ring Contraction Methodologies
A novel and stereospecific approach to synthesizing multisubstituted cyclobutanes involves the contractive synthesis from readily available pyrrolidines. nih.govchemistryviews.org This method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process, converting a five-membered pyrrolidine ring into a four-membered cyclobutane ring. nih.govresearchgate.net
The reaction is typically carried out by treating polysubstituted pyrrolidine derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine. chemistryviews.orgacs.org This is followed by nitrogen extrusion from a reactive 1,1-diazene intermediate, which generates a 1,4-biradical that subsequently collapses to form the cyclobutane ring. nih.govchemistryviews.orgacs.org A key feature of this transformation is its stereospecificity; the stereochemistry of the substituents on the pyrrolidine ring is retained in the resulting cyclobutane product. nih.govacs.org This "memory of chirality" is attributed to the rapid carbon-carbon bond formation from the thermally generated singlet 1,4-biradical, which occurs faster than radical rotation. nih.govacs.org
This methodology has proven effective for a variety of substituted pyrrolidines, including those with quaternary carbon centers, leading to the formation of complex spirocyclobutanes. nih.govresearchgate.net For instance, the synthesis of a cyclobutane bearing a tert-butyl ester, a close analogue to the target compound, was achieved from a corresponding pyrrolidine precursor, demonstrating the utility of this method for creating sterically hindered cyclobutanes. nih.govacs.org
| Starting Material (Pyrrolidine) | Reagents | Product (Cyclobutane) | Yield (%) | Stereocontrol | Reference |
| Polysubstituted Pyrrolidines | HTIB, NH₄OCONH₂ | Polysubstituted Cyclobutanes | 30-76% | Stereospecific, Retentive | nih.govchemistryviews.org |
| Optically Pure Pyrrolidines | HTIB, NH₄OCONH₂ | Enantiopure Cyclobutanes | 24% | dr > 20:1, ee > 97% | nih.gov |
| cis-pyrrolidine-2,5-dicarboxylate | HTIB, NH₄OCONH₂ | cis-cyclobutane-1,2-dicarboxylate | 39% | Stereoselective | nih.gov |
| Pyrrolidine 60 | HTIB, NH₄OCONH₂ | Cyclobutane 61 (tert-butyl ester) | 30% | Not specified | acs.org |
Other Stereoselective Transformations in Cyclobutane Synthesis
Beyond ring contraction, several other stereoselective methods are crucial for the synthesis of functionalized cyclobutanes. These strategies are vital for controlling the spatial arrangement of substituents on the strained four-membered ring.
One prominent method is the diastereoselective reduction of cyclobutylidene derivatives. For example, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). acs.org The stereochemical outcome of such reductions can be highly dependent on reaction conditions, including the choice of solvent and temperature, with lower temperatures often favoring higher diastereoselectivity. acs.org
[2+2] Cycloaddition reactions are a fundamental tool for constructing the cyclobutane core. nih.gov Thermal stereoselective [2+2] cycloadditions have been employed to access substituted cyclobutane skeletons. nih.govresearchgate.net More recent advances in this area include the use of photocatalysis, organocatalysis, and Lewis acid catalysis to control the stereochemistry of the cycloaddition. nih.gov
Organocatalysis has also been applied to the enantioselective functionalization of cyclobutanones. Direct aldol (B89426) reactions of cyclobutanone (B123998) with various aldehydes, catalyzed by chiral primary amines derived from natural amino acids, can produce aldol adducts with high enantiomeric excess and diastereoselectivity. nih.gov
Furthermore, the stereoselective synthesis of cyclobutyl amino acids has been achieved through various means, including the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral cyclobutyl dehydro amino acids. doi.org In these cases, the existing chirality on the cyclobutane ring acts as a chiral inducer, directing the incoming reagent to a specific face of the molecule, resulting in a single diastereomer. doi.org
| Transformation | Substrate | Reagent/Catalyst | Key Feature | Reference |
| Diastereoselective Reduction | Cyclobutylidene Meldrum's acid | NaBH₄ | Forms cis-1,3-disubstituted cyclobutane | acs.org |
| [2+2] Cycloaddition | 2-Acylaminoacrylates | Heat | Michael-Dieckmann type process | nih.govresearchgate.net |
| Organocatalyzed Aldol Reaction | Cyclobutanone, Aromatic Aldehydes | Chiral Primary Amine | High enantiomeric excess (ee) and diastereomeric ratio (dr) | nih.gov |
| 1,3-Dipolar Cycloaddition | Chiral Cyclobutyl Dehydro Amino Acids | Diazomethane | High π-facial diastereoselection | doi.org |
Functionalization-Driven Synthetic Routes to Substituted Cyclobutane Carboxylic Acids
Direct functionalization of the cyclobutane ring, particularly through C-H activation, offers a powerful and efficient strategy for synthesizing complex derivatives from simpler precursors. nih.govnih.gov This approach avoids lengthy pre-functionalization sequences and allows for the late-stage introduction of molecular complexity. baranlab.org
Transition Metal-Catalyzed C-H Activation and Functionalization
Transition metal catalysis, particularly with palladium and rhodium, has emerged as a premier tool for the site-selective functionalization of C-H bonds in cyclobutanes. nih.govresearchgate.net These methods often employ a directing group, such as a carboxylic acid or a derived amide, to position the metal catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent coupling with another reactant. nih.govacs.org
The C-H bonds in a cyclobutane ring are stronger and have greater s-character than those in unstrained systems, making their activation challenging. nih.gov However, catalyst-controlled C-H insertion reactions of rhodium-bound carbenes and palladium-catalyzed C-H arylations have been successfully applied to this scaffold. nih.govnih.gov Chiral ligands have been developed to render these reactions enantioselective, providing access to chiral cyclobutanes. acs.org For example, mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands can promote enantioselective palladium-catalyzed C-H arylation and vinylation of cyclobutyl carboxylic acid derivatives. acs.org
A significant challenge in C-H activation of cycloalkanes is achieving functionalization at positions remote from the directing group, such as the γ-position. researchgate.netnih.gov Transannular C-H palladation is often hindered by ring strain. nih.govvilniustech.lt Recently, specific ligand systems have been developed to overcome this barrier and enable the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, including cyclobutanes. researchgate.netnih.gov
The arylation of cyclobutane carboxylic acids has proven particularly difficult due to the ring's rigidity and a kinetic preference for functionalization at the β-C-H bonds. nih.govsubstack.com To achieve the desired γ-arylation, a double C-H activation strategy was developed. nih.govsubstack.com This approach utilizes a combination of a sulfonamide-pyridone (SulfonaPyridone) ligand and a monodentate pyridone ligand to enable the palladium-catalyzed coupling of cyclobutane carboxylic acids with simple arene coupling partners. nih.govsubstack.com This methodology represents a major step toward the "molecular editing" of saturated carbocycles. nih.govresearchgate.net
The ability to control which C-H bond is functionalized is critical for synthetic utility. nih.gov Site-selectivity in C-H activation of cyclobutanes can be controlled by several factors, most notably the choice of catalyst and ligand. nih.govnih.gov
In rhodium-catalyzed C-H insertion reactions, changing the catalyst's ligand framework can switch the regioselectivity between C1 and C3 of a substituted cyclobutane, providing access to either chiral 1,1-disubstituted or cis-1,3-disubstituted products from the same starting material. nih.gov
In palladium-catalyzed reactions directed by the native carboxylic acid group, ligand design is paramount for controlling regioselectivity. The development of quinuclidine-pyridone and sulfonamide-pyridone ligands was crucial for achieving excellent γ-regioselectivity in the transannular arylation of cycloalkanes, overriding the inherent reactivity of multiple β-C-H bonds. nih.govresearchgate.netvilniustech.lt For cyclobutanes specifically, the use of a dual ligand system was necessary to switch the selectivity from the typically favored β-position to the more challenging γ-position. nih.govsubstack.com
Halogenation and Subsequent Derivatization of Cyclobutane Carboxylic Acids
Halogenation of cyclobutane carboxylic acids provides versatile intermediates for further synthetic transformations. Halogens can be introduced at various positions on the cyclobutane ring or at the α-carbon to the carboxyl group.
Free-radical chlorination has been used to directly functionalize the cyclobutane ring of cyclobutanecarboxylic acid. acs.org This method can lead to a mixture of chlorinated isomers.
The Hell–Volhard–Zelinski (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. chemistrysteps.com This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to selectively install a bromine atom on the α-carbon. chemistrysteps.com Similar methods for α-chlorination and α-iodination have also been developed. chemistrysteps.com
Another important transformation is decarboxylative halogenation , where the carboxylic acid group itself is replaced by a halogen. nih.govacs.org This process, also known as the Hunsdiecker–Borodin reaction, typically involves converting the carboxylic acid to a silver salt, which is then treated with a halogen to yield an organic halide with the loss of carbon dioxide. nih.gov This method provides a route to halocyclobutanes from cyclobutane carboxylic acids, which can then be used in a variety of cross-coupling and substitution reactions. nih.govacs.org
Ring-Opening Reactions of Cyclobutane Carboxylic Acid Systems
The inherent ring strain in cyclobutane derivatives is a primary driver for their reactivity, making them susceptible to ring-opening reactions. These transformations are often thermodynamically favorable as they relieve the strain energy, which is approximately 26.7 kcal/mol for the cyclobutane ring.
Strain-Release Driven Transformations in Cyclobutane Derivatives
The significant strain energy stored in the puckered conformation of the cyclobutane ring, with C-C-C bond angles of about 88°, is a key factor in its chemical reactivity. This strain can be harnessed to drive a variety of synthetic transformations. Strain-release driven reactions provide a powerful tool for the synthesis of complex molecules from strained precursors like bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net These reactions often proceed under mild conditions and can lead to the formation of diverse and densely substituted cyclobutane structures. nih.gov The reactivity of these strained systems is not solely governed by the release of strain energy; electronic delocalization also plays a crucial, and sometimes dominant, role in lowering activation barriers. acs.org
The cleavage of C-C bonds in strained rings can be initiated through various means, including oxidative addition of transition metals or β-carbon elimination. researchgate.net For instance, photoredox catalysis has been employed to initiate the ring-opening of cyclobutanes through the formation of a carbon radical, leading to valuable linear aliphatic compounds. rsc.org
Catalyzed Ring-Opening Mechanisms and Pathways
Various catalytic systems have been developed to facilitate the ring-opening of cyclobutane derivatives. Lewis acids, for example, have been shown to catalyze the ring-opening of cyclobutanones to produce conjugated enones. researchgate.net In some cases, this involves the synergistic cleavage of C-C bonds. researchgate.net Transition metal catalysis is another prevalent strategy. Palladium-catalyzed processes, for instance, have been utilized in the functionalization of cyclobutane carboxylic acids, sometimes involving a C-H activation mechanism. nih.gov
The mechanism of these catalyzed reactions can be complex and may involve intermediates such as metallacycles. The specific pathway and resulting products are often influenced by the nature of the catalyst, the directing group on the substrate, and the reaction conditions.
Chelation-Guided Ring Cleavage Processes
Chelation-guided C-H functionalization has emerged as a powerful strategy in organic synthesis, and it can be coupled with ring-cleavage reactions of strained systems. researchgate.net In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it for a selective C-H activation. This can be followed by a ring-opening event, driven by the release of ring strain. researchgate.net While this strategy has been widely applied to various strained rings, its application in tandem with C-H activation and ring scission of cyclobutane systems is an area of ongoing research. researchgate.net The carboxylic acid group in compounds like 1-tert-butylcyclobutane-1-carboxylic acid can potentially serve as a directing group in such transformations.
Transformations of the Carboxylic Acid Functional Group within Cyclobutane Systems
The carboxylic acid moiety in this compound can undergo a range of standard chemical transformations, although the steric hindrance from the adjacent tert-butyl group can influence reactivity.
Esterification and Amidation Reactions
Esterification of carboxylic acids is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com However, the steric bulk of the tert-butyl group in this compound can make direct esterification challenging, especially with bulky alcohols like tert-butanol. researchgate.net Alternative methods for the synthesis of tert-butyl esters include the use of tert-butyl acetate (B1210297) with a catalyst or the in situ generation of a more reactive acid chloride intermediate. organic-chemistry.orggoogle.comorganic-chemistry.org
| Esterification Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol. | masterorganicchemistry.comyoutube.com |
| tert-Butylation using tert-Butyl Acetate | tert-Butyl Acetate, Tf₂NH (catalyst) | Mild conditions for forming tert-butyl esters. | organic-chemistry.org |
| Via Acid Chloride Intermediate | Chlorinating agent (e.g., α,α-dichlorodiphenylmethane), SnCl₂ (catalyst), Alcohol | In situ generation of reactive acid chloride. | organic-chemistry.org |
Amidation , the formation of an amide from a carboxylic acid and an amine, is another crucial reaction. Direct amidation can be challenging and often requires coupling agents to activate the carboxylic acid. nih.govorganic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, before reaction with the amine. researchgate.net The steric hindrance of the tert-butyl group in this compound may necessitate harsher reaction conditions or more potent activating agents for efficient amidation. Tert-butoxide-assisted amidation of esters offers a milder alternative. researchgate.net
| Amidation Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Direct Amidation with Coupling Agents | Amine, Coupling Agent (e.g., DCC, EDC) | Activates the carboxylic acid for nucleophilic attack. | nih.govorganic-chemistry.org |
| Via Acid Chloride Intermediate | Chlorinating agent (e.g., SOCl₂), Amine | Two-step process involving a highly reactive intermediate. | researchgate.net |
| tert-Butoxide-Assisted Amidation | Ester derivative, Amine, tert-Butoxide | Mild conditions for the conversion of esters to amides. | researchgate.net |
Decarboxylative Processes and Their Applications
Decarboxylation, the removal of a carboxyl group, is a significant transformation in organic synthesis. organic-chemistry.org For simple cyclobutane carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst. thieme-connect.de The stability of the resulting carbanion or radical intermediate influences the ease of decarboxylation.
Recent advancements have seen the rise of metallaphotoredox catalysis for decarboxylative functionalization, allowing for the conversion of carboxylic acids into a variety of other functional groups under mild conditions. princeton.edu These methods often proceed via radical intermediates and have been applied to a wide range of aliphatic carboxylic acids. princeton.edu Such strategies could potentially be applied to this compound to generate novel cyclobutane derivatives.
Mechanistic Elucidation via Experimental and Computational Approaches
The inherent ring strain of the cyclobutane core, estimated to be around 26.7 kcal/mol, is a primary driving force for many of its reactions. This strain, coupled with the steric hindrance imposed by the tert-butyl group, creates a unique reactivity profile. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling this strain and predicting the regioselectivity of potential ring-opening reactions.
The transformations of cyclobutane derivatives can proceed through various pathways, including ring-opening, rearrangement, and reactions involving the carboxylic acid group. For substituted cyclobutanes, the delineation of these pathways requires careful consideration of the substituents' electronic and steric influences.
Theoretical studies on the ring-opening of unsubstituted cyclobutane have shown that the process involves a biradical intermediate. arxiv.org The initial C-C bond cleavage has a significant activation energy, which is influenced by the release of ring strain in the transition state. arxiv.org In the case of this compound, the presence of the geminal tert-butyl and carboxylic acid groups would be expected to influence the stability of the resulting biradical intermediate and the transition state leading to it.
Computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione, a related cyclic ketone, have demonstrated the utility of ab initio and DFT methods in mapping out competing reaction pathways. researchgate.net These studies analyzed the Gibbs free energies of activation for different potential transformations, including ring contraction and ring-opening, to determine the most feasible reaction pathway. researchgate.net A similar approach would be invaluable in delineating the reaction pathways for this compound under various conditions.
Potential reaction pathways for transformations involving the cyclobutane ring of this compound could include:
Thermal Ring-Opening: Cleavage of a C-C bond to form a 1,4-biradical intermediate, which can then undergo further reactions.
Acid-Catalyzed Ring-Opening: Protonation of the carboxylic acid could potentially facilitate ring opening through a carbocationic intermediate.
Rearrangement Reactions: The strained ring may be susceptible to rearrangements, such as ring expansion or contraction, under specific catalytic conditions.
The following interactive table summarizes hypothetical reaction pathways for cyclobutane transformations of the title compound, based on general principles of cyclobutane chemistry.
| Reaction Type | Proposed Intermediate | Driving Force | Influencing Factors |
| Thermal Ring-Opening | 1,4-Biradical | Ring Strain Release | Temperature, Substituent Effects |
| Acid-Catalyzed Ring-Opening | Carbocation | Ring Strain, Carbocation Stability | Acid Strength, Solvent |
| Metal-Catalyzed Rearrangement | Metallacycle | Coordination to Metal, Strain Release | Catalyst, Ligands |
Transition state theory (TST) provides a fundamental framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Computational chemistry allows for the detailed characterization of these transition states, including their geometry, energy, and vibrational frequencies.
For the ring-opening of cyclobutane, theoretical calculations have determined the activation enthalpy to be significantly lower than that for the C-C bond dissociation in a linear alkane, a direct consequence of the release of ring strain in the transition state. arxiv.org For this compound, the transition state for ring-opening would be influenced by the steric interactions of the bulky tert-butyl group and the electronic nature of the carboxylic acid.
The energy landscape of a reaction is a surface that describes the potential energy of the system as a function of the geometric coordinates of the atoms. By mapping this landscape, chemists can identify reactants, products, intermediates, and the transition states that connect them. DFT calculations are a common method for computing these energy landscapes. researchgate.net
A hypothetical energy landscape for a ring-opening reaction of this compound would feature a reactant valley, a transition state saddle point, and a product valley corresponding to the ring-opened species. The height of the energy barrier at the transition state (the activation energy) would determine the reaction rate.
The table below presents hypothetical activation energy parameters for potential transformations of this compound, illustrating the type of data that would be generated from detailed computational studies.
| Transformation | Computational Method | Calculated ΔG‡ (kcal/mol) | Key Transition State Feature |
| Thermal Ring-Opening | DFT (B3LYP/6-31G*) | 55-65 | Elongated C-C bond |
| Acid-Catalyzed Rearrangement | MP2/cc-pVTZ | 25-35 | Developing carbocationic center |
| Decarboxylation | CCSD(T) | 40-50 | C-C bond cleavage adjacent to carbonyl |
It is important to note that these values are illustrative and would require specific and rigorous computational investigation for validation. Such studies would provide a quantitative understanding of the factors controlling the reactivity of this compound and guide the design of synthetic strategies that exploit its unique structural features.
Molecular Architecture, Conformational Dynamics, and Ring Strain Effects in Cyclobutane Carboxylic Acids
Conformational Analysis of Substituted Cyclobutane (B1203170) Carboxylic Acids
The conformational preferences of cyclobutane derivatives are a direct consequence of the molecule's efforts to minimize its inherent strain. Unlike the planar representation often used in two-dimensional drawings, the cyclobutane ring is not flat.
The cyclobutane ring deviates from a planar conformation to alleviate the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com This deviation results in a "puckered" or "butterfly" conformation. youtube.com In this non-planar arrangement, one carbon atom is bent out of the plane formed by the other three. This puckering is not static; the ring can rapidly interconvert between equivalent puckered conformations, with the "flap" of the butterfly moving from one carbon to another. masterorganicchemistry.com
This puckering creates two distinct types of substituent positions: axial and equatorial, analogous to those in cyclohexane (B81311) but with different geometries and energy considerations. The energy difference between the planar and puckered states for many cyclobutane derivatives can be small, often less than 1 kcal/mol. ic.ac.uk High-level ab initio calculations on the parent cyclobutane molecule have determined an equilibrium puckering angle of approximately 29.6 degrees. nih.gov The existence of these different spatial arrangements due to bond rotation and ring flexing is known as conformational isomerism. For substituted cyclobutanes, the various puckered forms are no longer energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions.
The size and electronic nature of substituents have a profound impact on the conformational equilibrium of the cyclobutane ring. Large, sterically demanding groups will preferentially occupy positions that minimize their interaction with other parts of the molecule. The tert-butyl group is exceptionally bulky and is often used as a "conformational lock" in cyclohexane chemistry because it strongly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions. lumenlearning.comchegg.com
In 1-tert-butylcyclobutane-1-carboxylic acid, this principle holds true. The voluminous tert-butyl group will dominate the conformational preference, forcing the ring into a puckered state where the tert-butyl group occupies a pseudo-equatorial position. This arrangement places the large group away from the axial hydrogens on the same side of the ring, thus minimizing steric strain. msu.edu The carboxylic acid group, being attached to the same carbon, will have its position dictated by the orientation of the tert-butyl group. Computational studies on the related cyclobutanecarboxylic acid have revealed the existence of multiple distinct, stable conformers, highlighting the complex potential energy surface of such substituted rings. researchgate.net
Theoretical and Computational Analysis of Ring Strain Energy
Cyclobutane's structure is a compromise between angle strain and torsional strain. chemistrysteps.comwikipedia.org Understanding and quantifying this strain is essential for predicting the molecule's stability and reactivity.
Ring strain is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. chemistrysteps.com It arises primarily from two sources:
Angle Strain: The deviation of bond angles from the ideal 109.5° for sp³ hybridized carbon. In a planar cyclobutane, the C-C-C angles would be 90°, leading to significant angle strain. unizin.org
Torsional Strain: The eclipsing interactions between bonds on adjacent atoms. A planar structure would maximize this strain. libretexts.org
By adopting a puckered conformation, cyclobutane partially relieves torsional strain at the cost of a slight increase in angle strain. libretexts.org The total ring strain for the parent cyclobutane molecule is experimentally determined to be approximately 26.3 kcal/mol. masterorganicchemistry.comumass.edu This high level of strain makes the cyclobutane ring significantly less stable than, for example, the virtually strain-free cyclohexane ring. wikipedia.org
Calculations indicate that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than the parent cyclobutane. nih.govacs.org This strain reduction is attributed primarily to a decrease in angle strain. The presence of two methyl groups on the same carbon atom forces the internal C-C-C bond angle at that carbon to widen. This widening brings the angle closer to the ideal tetrahedral angle of 109.5°, thereby relieving a significant portion of the angle strain inherent in the four-membered ring.
| Compound | Calculated Ring Strain (kcal/mol) | Change in Strain vs. Cyclobutane (kcal/mol) |
|---|---|---|
| Cyclobutane | ~26.3 | N/A |
| 1,1-Dimethylcyclobutane | ~18.3 | > -8.0 |
Data derived from computational studies on cyclobutane and its gem-dimethyl substituted derivative. umass.edunih.govacs.org
Intramolecular Interactions and Their Influence on Reactivity and Stability
The specific arrangement of functional groups in this compound allows for significant intramolecular interactions that influence its stability. The primary interaction is the potential for intramolecular hydrogen bonding within the carboxylic acid group itself. The hydroxyl proton can form a hydrogen bond with the carbonyl oxygen, creating a stable, quasi-six-membered ring structure. mdpi.com This type of interaction is common in carboxylic acids and contributes to their conformational stability.
Advanced Spectroscopic and Structural Characterization of 1 Tert Butylcyclobutane 1 Carboxylic Acid
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of the molecule, particularly the effects of hydrogen bonding.
The cyclobutane (B1203170) ring possesses a unique set of vibrational modes that serve as a spectroscopic fingerprint. The infrared spectrum of cyclobutane derivatives exhibits several characteristic absorptions. docbrown.info The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring typically appear in the 2880-2990 cm⁻¹ region. docbrown.info In addition to the fundamental stretching modes, the spectrum is characterized by complex, overlapping vibrations in the fingerprint region (~1500 to 400 cm⁻¹). docbrown.info These include CH₂ scissoring, wagging, and twisting modes, as well as ring deformation and puckering vibrations, which are characteristic of the strained four-membered ring system. docbrown.infodtic.mil The presence of the bulky tert-butyl and carboxylic acid substituents at the C1 position influences the symmetry and vibrational frequencies of the ring, leading to shifts in peak positions and changes in intensity compared to unsubstituted cyclobutane.
Interactive Table: Characteristic Vibrational Modes of the Cyclobutane Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| CH₂ Stretching | ~2987 and ~2887 | Symmetric and asymmetric stretching of C-H bonds in the ring's methylene groups. docbrown.info |
| CH₂ Scissoring | ~1447 | Bending vibration involving the change in the H-C-H angle. docbrown.info |
| Ring Deformation/Puckering | ~898 | Low-frequency vibration characteristic of the non-planar cyclobutane ring structure. docbrown.info |
| Various CH₂ Bending Modes | ~1257, ~1223, ~749 | Complex wagging and twisting motions of the methylene groups. docbrown.info |
In the condensed phase (liquid or solid), 1-tert-butylcyclobutane-1-carboxylic acid, like most carboxylic acids, is expected to exist predominantly as a hydrogen-bonded dimer. libretexts.org This intermolecular association has a profound and readily identifiable effect on the infrared spectrum. The formation of a cyclic dimer, held together by two strong O-H···O=C hydrogen bonds, results in several distinct spectral features. libretexts.orgspectroscopyonline.com
The most prominent of these is the O-H stretching band, which appears as an exceptionally broad and strong absorption extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. libretexts.org This broadness is a hallmark of the strong hydrogen bonding within the dimer. The carbonyl (C=O) stretching frequency is also significantly affected; in the dimer, it is observed near 1710 cm⁻¹, whereas the monomeric form (present in very dilute solutions in non-polar solvents or in the gas phase) would show a sharper absorption at a higher frequency (≥1735 cm⁻¹). libretexts.org Furthermore, a broad absorption band attributed to the out-of-plane O-H bend is typically found in the 900-960 cm⁻¹ region, further confirming the dimeric structure. spectroscopyonline.com
Interactive Table: Spectroscopic Evidence for Carboxylic Acid Dimerization
| Spectral Feature | Dimer Wavenumber (cm⁻¹) | Monomer Wavenumber (cm⁻¹) | Significance |
| O-H Stretch | 3300 - 2500 (very broad) | ~3500 (sharp) | The extreme broadening is the classic indicator of strong hydrogen bonding in a carboxylic acid dimer. libretexts.org |
| C=O Stretch | ~1710 | ≥1735 | The hydrogen bond weakens the C=O double bond, lowering its vibrational frequency. libretexts.org |
| C-O Stretch | 1320 - 1210 | N/A | This band is associated with the C-O single bond within the carboxyl group. spectroscopyonline.com |
| O-H Out-of-Plane Bend | 960 - 900 (broad) | N/A | A broad peak in this region is also characteristic of the dimer structure. spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework and stereochemistry of this compound in solution.
One-dimensional ¹H and ¹³C NMR provide initial structural information. The ¹H NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a series of multiplets for the six protons of the cyclobutane ring, and a highly deshielded, broad singlet for the acidic proton of the carboxyl group. The ¹³C NMR spectrum would display distinct signals for the carboxyl carbon, the two quaternary carbons (one on the ring and one in the tert-butyl group), the methylene carbons of the ring, and the methyl carbons of the tert-butyl group.
For unambiguous assignment, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between the protons on the cyclobutane ring, establishing their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): This correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the cyclobutane CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons by observing correlations from the tert-butyl protons to both the quaternary carbon of the tert-butyl group and the C1 carbon of the cyclobutane ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| -C(CH₃)₃ | ~1.0 (s, 9H) | ~30 (-CH₃), ~35 (-C-) | Protons to both quaternary carbons and methyl carbons. |
| -CH₂- (ring) | 1.8 - 2.6 (m, 6H) | ~20-40 | Protons to adjacent ring carbons and C1. |
| >C< (ring, C1) | N/A | ~50-60 | From ring protons and tert-butyl protons. |
| -COOH | ~11-12 (br s, 1H) | ~180 | From ring protons on C2/C4. |
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is essential for confirming the three-dimensional structure and preferred conformations in solution. In an NOE experiment (such as NOESY or ROESY), irradiation of the large singlet corresponding to the tert-butyl protons would be expected to cause a signal enhancement for protons that are physically close in space. Observation of an NOE between the tert-butyl protons and specific protons on the cyclobutane ring would confirm the connectivity and provide insight into the puckered conformation of the ring relative to the bulky substituent. This is a critical step in verifying the stereochemical assignment.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and the puckered nature of the cyclobutane ring.
A key finding anticipated from an X-ray crystal structure analysis of this compound is the direct observation of the hydrogen-bonded dimer. dtic.mil The analysis would reveal that two molecules are associated in a centrosymmetric fashion, with the carboxyl groups forming a characteristic eight-membered ring via two O-H···O hydrogen bonds. The precise geometric parameters of this hydrogen bond, such as the O···O and H···O distances, would quantify the strength of this interaction. This solid-state data provides the ultimate confirmation of the dimeric structure inferred from vibrational spectroscopy.
Interactive Table: Expected Parameters from X-ray Crystallography of a Carboxylic Acid Dimer
| Parameter | Expected Value/Observation | Information Gained |
| Molecular Connectivity | Confirmed | Unambiguous verification of the covalent bonding framework. |
| Bond Lengths & Angles | Precise values (e.g., C-C, C=O, C-O) | Provides insight into ring strain and electronic effects of substituents. |
| Cyclobutane Conformation | Puckered ring geometry | Determines the exact three-dimensional shape of the four-membered ring. |
| Dimer Formation | Centrosymmetric pair of molecules | Confirms the presence of the hydrogen-bonded dimer in the crystal lattice. |
| Hydrogen Bond Distance (O···O) | ~2.6 - 2.7 Å | A quantitative measure of the strength of the intermolecular hydrogen bond. |
Absolute and Relative Stereochemistry Determination
The stereochemistry of this compound is defined by the spatial arrangement of the tert-butyl and carboxylic acid groups attached to the same carbon atom of the cyclobutane ring. As the substituents are on the same carbon (C1), this molecule does not exhibit cis/trans isomerism. However, if the molecule were to be synthesized in a chiral environment or resolved, it could exist as enantiomers.
The determination of absolute stereochemistry for a chiral sample of this compound would typically be achieved through single-crystal X-ray diffraction. This technique can provide the precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the (R) or (S) configuration at the C1 stereocenter.
Relative stereochemistry is not applicable in this case as there is only one stereocenter.
Table 1: Hypothetical Stereochemical Data for this compound
| Parameter | Value | Method of Determination |
| Stereocenter | C1 | Not Applicable |
| Absolute Configuration | Not Determined | X-ray Crystallography (hypothetical) |
| Enantiomeric Excess | Not Determined | Chiral Chromatography (hypothetical) |
Analysis of Crystal Packing and Intermolecular Interactions
For a carboxylic acid, the most significant intermolecular interaction is typically hydrogen bonding between the carboxyl groups. This often leads to the formation of dimeric structures where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa.
A detailed analysis of the crystal structure would involve identifying all significant intermolecular contacts, their lengths, and angles, and describing the resulting packing motif (e.g., layered, herringbone).
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
| Density (calculated) (g/cm³) | Not Determined |
| Hydrogen Bond Geometry (D-H···A) | Not Determined |
| Principal Intermolecular Interactions | Hydrogen Bonding, van der Waals forces |
Applications of Cyclobutane Carboxylic Acids in Advanced Chemical Synthesis and Materials Science
Cyclobutane (B1203170) Carboxylic Acids as Versatile Building Blocks in Complex Organic Synthesis
In organic synthesis, the strained four-membered ring of cyclobutane derivatives is not a liability but a feature that can be exploited for constructing intricate molecular frameworks. researchgate.net These compounds are heavily utilized as subunits for natural product synthesis and are key intermediates in various ring-opening and ring-expansion reactions. lifechemicals.com
Cyclobutane carboxylic acids and their derivatives are instrumental in the synthesis of more complex carbocyclic and polycyclic systems. The inherent strain energy of the cyclobutane ring facilitates selective bond cleavage under thermal, photochemical, or catalytic conditions, enabling controlled ring-opening and rearrangement reactions. This reactivity has been harnessed to produce a variety of molecular structures that would be challenging to assemble through other methods.
One powerful strategy involves the palladium-catalyzed C–H functionalization of cyclobutanes. acs.orgnih.gov By employing directing groups, such as aminoquinolines attached to the carboxylic acid moiety, chemists can achieve site-selective arylation of the methylene (B1212753) C–H bonds on the cyclobutane ring. acs.org This methodology allows for the introduction of multiple aryl groups with high diastereoselectivity, transforming simple cyclobutane precursors into highly substituted, stereochemically rich structures. For instance, a basic cyclobutane framework can be bis-arylated in high yield, demonstrating the ring's competence in advanced cross-coupling methodologies. nih.gov The steric bulk of a substituent like the tert-butyl group on 1-tert-butylcyclobutane-1-carboxylic acid can be expected to influence the stereochemical outcome of such transformations, providing a tool for directing the geometry of the final product.
Furthermore, these functionalized cyclobutanes can serve as precursors to polycyclic frameworks through subsequent intramolecular cyclization reactions. The strategic placement of reactive groups via C-H activation provides a pathway to fused or bridged ring systems, which are common motifs in biologically active natural products.
| Precursor Type | Transformation Method | Resulting Framework | Reference(s) |
| Cyclobutane Carboxylic Acid Amide | Palladium-Catalyzed C–H Arylation | Diastereomerically pure bis-arylated cyclobutanes | acs.org, nih.gov |
| Ester-Derived Cyclobutanes | C–H Functionalization | Substituted cyclobutanes for further modification | acs.org |
| Hydroxy Cyclobutane Carboxylic Acids | Ring-Closing Alkylation | Functionalized cyclobutane intermediates | nih.gov |
This table summarizes strategies for elaborating cyclobutane carboxylic acid derivatives into more complex molecular structures.
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, often for screening in drug discovery and chemical biology. cam.ac.ukcam.ac.uk DOS aims to efficiently generate libraries of compounds based on distinct molecular scaffolds, rather than focusing on a single target. cam.ac.uk Cyclobutane carboxylic acids are excellent starting points for DOS because their rigid, three-dimensional structure provides a well-defined scaffold from which molecular diversity can be projected into three-dimensional space. mdpi.com
A typical DOS strategy involves a "divergent" synthesis approach, where a common intermediate is transformed into a multitude of distinct products through various reaction pathways. cam.ac.uk A building block like this compound is ideal for this purpose. The carboxylic acid function serves as a versatile handle for appendage diversity, allowing for the coupling of a wide range of amines, alcohols, or other nucleophiles to generate an initial library of derivatives. nih.gov
Subsequently, the cyclobutane ring itself can be manipulated to generate skeletal diversity. Reactions that proceed through ring-opening, rearrangement, or cycloaddition can transform the initial cyclobutane scaffold into different heterocyclic or carbocyclic core structures. researchgate.net The combination of appendage diversification at the carboxyl group and skeletal diversification via ring transformations allows for the rapid generation of a large and structurally varied library of compounds from a single, relatively simple starting material. mdpi.com
Utilization as Monomers in Polymer Chemistry and Materials Science
The unique geometry and reactivity of cyclobutane derivatives have led to their increasing use in materials science, particularly as monomers for synthesizing advanced polymers with tailored properties. lifechemicals.com
This transformation is not a random degradation of the polymer but a controlled chemical response that can be used to alter the material's properties. For example, polymers containing cyclobutane mechanophores derived from bicyclo[4.2.0]octane have been synthesized via polyesterification, incorporating the cyclobutane unit into the polymer backbone. duke.edunih.gov When subjected to elongational forces, these mechanophores ring-open, which can lead to constructive transformations such as cross-linking if the newly formed alkenes are designed to react with other species present in the system. duke.edu This mechanochemical response holds promise for the development of self-strengthening or damage-reporting materials. nih.gov
| Mechanophore Core | Polymer Type | Mechanical Activation | Resulting Transformation | Reference(s) |
| Bicyclo[4.2.0]octane | Polyester | Pulsed Ultrasound | [2+2] Cycloreversion to form α,β-unsaturated esters | duke.edu, researchgate.net, nih.gov |
| Ladder-type Cyclobutanes | Poly(methyl acrylate) | Sonication / Single Molecule Force Spectroscopy | Conversion of non-conjugated structures to conjugated structures | nsf.gov |
This table highlights examples of cyclobutane mechanophores incorporated into polymers and their response to mechanical stress.
Beyond their use as mechanophores, cyclobutane carboxylic acids and their diacid or diol analogues are valuable monomers for constructing novel polymers with the cyclobutane ring as a core component of the backbone. nih.gov These poly(cyclobutane) materials, such as polyesters and polyamides, are of interest for their potential as sustainable and high-performance materials. nih.govnih.gov
The synthesis of these polymers can be achieved through methods like condensation polymerization. For example, α-truxillic acid (a diphenyl-substituted cyclobutane dicarboxylic acid) has been polymerized with various diols to create a series of semi-crystalline polyesters. nih.gov These materials exhibit high thermal stability, with decomposition temperatures comparable to common commercial polyesters like PET. nih.gov Similarly, a semi-rigid diol derived from the reduction of a cyclobutane diacid has been used to synthesize novel BPA-free polyesters with glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures over 380 °C. rsc.org
The rigid and kinked structure of the cyclobutane ring, when incorporated into the polymer backbone, disrupts chain packing and can lead to materials with a unique combination of stiffness, thermal stability, and, in some cases, enhanced solubility. researchgate.netacs.org The specific stereochemistry of the substituents on the cyclobutane ring, which can be controlled during the monomer synthesis (often via [2+2] photocycloaddition), allows for fine-tuning of the resulting polymer's properties. nih.gov
Applications in Supramolecular Chemistry
The well-defined, rigid structure of the cyclobutane core makes cyclobutane carboxylic acids attractive building blocks in supramolecular chemistry. lifechemicals.com Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.
The structure of this compound, featuring a bulky, hydrophobic tert-butyl group and a cyclobutane ring, combined with a polar, hydrogen-bonding carboxylic acid group, is well-suited for forming organized assemblies. The carboxylic acid can form predictable hydrogen-bonded dimers or interact with other complementary functional groups, while the non-polar portion can drive self-assembly in polar solvents through hydrophobic interactions. These characteristics make such molecules candidates for creating supramolecular polymers, liquid crystals, or for functionalizing surfaces to control their wetting properties. While a nascent field of application, the use of these rigid, functionalized scaffolds offers a promising avenue for the rational design of new supramolecular architectures.
Future Research Directions and Unexplored Avenues for 1 Tert Butylcyclobutane 1 Carboxylic Acid
Development of Novel Catalytic Systems for Site-Selective Functionalization
The selective functionalization of C-H bonds in carbocyclic systems is a formidable challenge in organic synthesis. For 1-tert-butylcyclobutane-1-carboxylic acid, the development of novel catalytic systems that can achieve site-selective activation of the cyclobutane (B1203170) ring is a primary area for future investigation. The inherent strain of the cyclobutane ring and the presence of multiple C-H bonds necessitate catalysts with high precision.
Recent advancements in the transannular C-H arylation of cycloalkane carboxylic acids have demonstrated the potential for functionalizing these challenging scaffolds. nih.govsubstack.com Future research could build upon these findings to design catalysts specifically tailored for the steric and electronic properties of this compound. A key challenge will be to control the regioselectivity, targeting specific positions on the cyclobutane ring while avoiding reactions at the tert-butyl group.
The exploration of rhodium(II) catalysts, which have shown promise in the site-selective C-H functionalization of other cyclobutane derivatives, could be a fruitful avenue. nih.gov By tuning the ligand environment of the metal center, it may be possible to direct the catalyst to a specific C-H bond, enabling the introduction of a wide range of functional groups. This would open up new pathways for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Potential Catalytic Systems for Site-Selective Functionalization
| Catalyst Class | Potential Reaction Type | Target Site on Cyclobutane Ring | Key Challenges |
| Palladium-based catalysts | Transannular C-H Arylation | γ-position | Overcoming steric hindrance from the tert-butyl group |
| Rhodium(II) catalysts | Carbene/Nitrene Insertion | β- or γ-positions | Controlling regioselectivity and stereoselectivity |
| Iridium-based catalysts | C-H Borylation/Silylation | Various positions | Catalyst stability and turnover |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Integrating the synthesis and modification of this compound with flow chemistry and other sustainable methodologies presents a significant opportunity for future research. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved scalability, and greater control over reaction parameters. nih.govacs.orgdurham.ac.uk
The use of LED technology in conjunction with flow reactors for photochemical reactions, such as [2+2] cycloadditions to form cyclobutane rings, is another promising area. ucd.iealmacgroup.comvapourtec.com This approach could provide a more energy-efficient and scalable method for producing the cyclobutane core of the target molecule.
Table 2: Comparison of Batch vs. Flow Synthesis for Carboxylic Acids
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents | Enhanced safety with small reaction volumes |
| Scalability | Often challenging to scale up | Readily scalable by extending reaction time |
| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |
| Efficiency | Can be less efficient with longer reaction times | Often higher efficiency and shorter reaction times |
Exploration of Novel Mechanochemical Transformations and Their Mechanisms
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in sustainable synthesis that often avoids the need for bulk solvents. The application of mechanochemical methods to this compound is a completely unexplored area with the potential for discovering novel reactivity. The high ring strain of the cyclobutane moiety could make it particularly susceptible to activation under mechanical stress.
Future research could investigate solid-state reactions of this compound with other reagents under ball milling conditions. This could lead to the development of solvent-free methods for esterification, amidation, or even C-H functionalization. Understanding the influence of steric hindrance from the tert-butyl group on mechanochemical reactivity will be a key aspect of these studies. nih.gov
Protecting-group-free mechanosynthesis of amides from carboxylic acids has been demonstrated, and applying this to the sterically hindered this compound would be a valuable extension. rsc.org Elucidating the mechanisms of these mechanochemical transformations will be crucial for their rational development and application.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. ontosight.ainumberanalytics.comnumberanalytics.com For this compound, advanced computational modeling can provide invaluable insights into its reactivity and guide the design of new materials.
Density Functional Theory (DFT) calculations can be employed to investigate the ring strain and conformational preferences of the molecule. researchgate.netresearchgate.netnih.govchemrxiv.org This information is crucial for understanding its thermodynamic stability and predicting its reactivity in various chemical transformations. numberanalytics.com Computational models can also be used to simulate reaction pathways and transition states for the catalytic functionalization reactions discussed in section 7.1, aiding in the rational design of more efficient and selective catalysts.
Furthermore, computational methods can be used to predict the properties of polymers and other materials derived from this compound. By simulating properties such as thermal stability, mechanical strength, and electronic properties, researchers can identify promising candidates for specific applications before undertaking extensive experimental work. The development of machine learning models trained on computational and experimental data could further accelerate the discovery of new materials with desired functionalities. chemrxiv.org
Table 3: Computational Methods and Their Applications
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Calculation of ring strain, conformational analysis, prediction of spectroscopic properties, and modeling of reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its derivatives in different environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or catalytic reactions involving the molecule. |
| Machine Learning (ML) | Prediction of properties and reactivity based on structural features, accelerating materials discovery. |
Q & A
Basic: What are the common synthetic routes for 1-tert-butylcyclobutane-1-carboxylic acid, and what experimental conditions are critical for success?
Methodological Answer:
Synthesis typically involves cyclobutane ring formation followed by carboxylation. For example, cyclopropane or cyclobutane precursors (e.g., cyclobutanedicarboxylic acid derivatives ) can be functionalized with tert-butyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Critical parameters include:
- Reagent selection : Use of tert-butyl halides or alcohols with Lewis acids (e.g., AlCl₃) for alkylation .
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent ring-opening or side reactions .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is essential due to the compound’s high hydrophobicity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify cyclobutane ring protons (δ 1.5–2.5 ppm) and tert-butyl group signals (δ 1.2–1.4 ppm) .
- IR spectroscopy : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and tert-butyl C-H vibrations (~2900 cm⁻¹) .
- HPLC/MS : Ensure purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z ~200–220) .
Advanced: How can researchers address the lack of reported physicochemical data (e.g., melting point, solubility) for this compound?
Methodological Answer:
Empirical determination is required:
- Melting point : Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to avoid decomposition .
- Solubility : Perform phase-solubility studies in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions .
Advanced: What strategies optimize the stereochemical purity of this compound during synthesis?
Methodological Answer:
- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric cyclobutane ring formation .
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation .
- Crystallization : Optimize solvent polarity (e.g., tert-butyl methyl ether) to isolate stereoisomers via recrystallization .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Model transition states for cyclobutane ring-opening or carboxylate group reactivity using software like Gaussian or ORCA .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Advanced: How should researchers resolve contradictions in reported stability data (e.g., decomposition under ambient vs. inert conditions)?
Methodological Answer:
- Controlled replication : Repeat experiments under standardized conditions (e.g., argon atmosphere, 25°C) .
- Kinetic analysis : Use TGA or isothermal calorimetry to quantify decomposition rates .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid) .
Advanced: What in vitro assays are suitable for preliminary toxicity profiling of this compound?
Methodological Answer:
- Cytotoxicity : MTT assay on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .
- Reactive oxygen species (ROS) : Quantify oxidative stress using fluorescent probes (e.g., DCFH-DA) .
Advanced: How can researchers design degradation studies to identify breakdown products?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–80°C), UV light (254 nm), and acidic/alkaline conditions .
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry and fragment ion analysis .
- Pathway modeling : Use software like Meteor (Lhasa Limited) to predict metabolic and environmental breakdown routes .
Advanced: What methodologies validate the compound’s role as a synthetic intermediate in complex molecule assembly?
Methodological Answer:
- Cross-coupling reactions : Test Suzuki-Miyaura or Heck reactions to assess compatibility with palladium catalysts .
- Protection/deprotection : Evaluate stability under Boc (tert-butoxycarbonyl) removal conditions (e.g., TFA treatment) .
- Scalability : Perform gram-scale synthesis to identify bottlenecks (e.g., solvent volume, catalyst loading) .
Advanced: How can systematic literature reviews address conflicting data on this compound’s biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
